Demethoxycurcumin

Beschreibung

Significance of Curcuminoids in Scientific Inquiry

Curcuminoids, the active polyphenolic compounds found in the rhizomes of turmeric (Curcuma longa), have garnered significant attention within the scientific community. nmb-journal.comwisdomlib.org This group of compounds, which includes curcumin, demethoxycurcumin, and bisthis compound, is recognized for a wide array of potential health benefits, which has made them a subject of extensive research. wisdomlib.orgtaylorandfrancis.com Scientific investigations have highlighted their notable antioxidant and anti-inflammatory properties. wisdomlib.orgmdpi.com

The broad-spectrum biological activities of curcuminoids have prompted numerous in vitro and in vivo studies. mdpi.comdergipark.org.trbiomedpharmajournal.org Research has explored their potential applications in addressing a variety of health concerns, including those related to liver health, oral diseases, and neurodegenerative conditions such as Alzheimer's disease. wisdomlib.org The interest in these compounds stems from their long-standing use in traditional medicine and the growing body of scientific evidence supporting their diverse pharmacological effects. nmb-journal.comdergipark.org.tr Consequently, curcuminoids are considered valuable subjects in health-related scientific research. wisdomlib.org

This compound as a Key Constituent of Curcuma longa Extracts

This compound is a principal curcuminoid naturally present in the extracts of Curcuma longa, commonly known as turmeric. nmb-journal.comacs.org Turmeric extracts typically contain a mixture of three primary curcuminoids: curcumin, this compound (DMC), and bisthis compound (BDMC). taylorandfrancis.commdpi.com While curcumin is the most abundant, this compound constitutes a significant portion of the curcuminoid content. nmb-journal.com

The relative proportions of these curcuminoids can vary depending on the source and processing of the turmeric. mdpi.comresearchgate.net Generally, curcumin accounts for about 75-81% of the curcuminoid mixture, with this compound present at levels of approximately 15-19%. mdpi.com Bisthis compound is the least abundant, typically making up 2.2% to 6.5% of the total curcuminoids. mdpi.com The presence of this compound as a major component underscores its importance in studies investigating the biological activities of turmeric extracts. acs.orgmdpi.com

Overview of Comparative Research on Curcuminoids (Curcumin, this compound, Bisthis compound)

Comparative studies are crucial for elucidating the distinct biological activities of the three primary curcuminoids: curcumin, this compound (DMC), and bisthis compound (BDMC). mdpi.comnih.gov Although they are structurally similar, research has revealed significant differences in their biological effects. nih.gov

In the realm of antioxidant activity, studies have shown varying efficacy among the three compounds. nih.gov Some research indicates that the free radical scavenging activity decreases in the order of curcumin > this compound > bisthis compound. nih.govresearchgate.net However, other studies suggest that this compound and bisthis compound may have stronger effects in preventing lipid peroxidation than curcumin. nih.gov

Eigenschaften

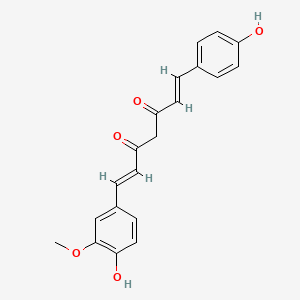

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Characterization, and Advanced Analytical Methodologies in Research

Isolation Strategies for Demethoxycurcumin from Natural Sources

The effective separation of this compound from the complex matrix of turmeric extract is a critical first step for detailed research. Various techniques have been developed to achieve high purity and yield.

Pressurized Liquid Extraction Techniques

Pressurized Liquid Extraction (PLE) has emerged as a powerful and efficient method for extracting curcuminoids, including this compound, from turmeric. researchgate.netacs.org This technique utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces solvent consumption compared to traditional methods. acs.orgbiosmartnotes.com

In one application, PLE was employed to extract curcuminoids from the root powder of turmeric (Curcuma longa). The results for total curcuminoids obtained through this method were comparable to those from Soxhlet extraction and notably higher than those achieved with single or multiple ultrasonically assisted extractions. researchgate.net For instance, a study developing a method for the simultaneous determination of three curcuminoids in Curcuma wenyujin utilized PLE with methanol as the extractant at 100 °C and 1500 psi. nih.gov This approach resulted in shorter extraction times and reduced solvent usage. nih.gov Another optimized PLE method yielded a crude extract with a 17.6% yield per dry gram of turmeric. mdpi.com The versatility of PLE is further demonstrated by its use with various solvents, including water, methanol, and ethanol. researchgate.net

Column Chromatography and Crystallization Methodologies

Following initial extraction, column chromatography is a fundamental technique for the purification of this compound. researchgate.netupdatepublishing.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel. researchgate.netacs.org A mobile phase, often a mixture of solvents like chloroform and methanol, is used to elute the compounds from the column. researchgate.netupdatepublishing.comacs.org

In a notable study, a purification technique was designed to separate the three main curcuminoids. By applying a stepwise increase in methanol concentration to a silica gel column, researchers successfully isolated fractions of this compound with a purity of 98.6%. ul.ie Another approach involved subjecting an acetone extract of turmeric to silica gel column chromatography with an increasing polarity of a chloroform:methanol mixture. updatepublishing.com

Crystallization is often employed as a final purification step to obtain highly pure this compound. updatepublishing.com After chromatographic separation, the fractions containing this compound are concentrated, and the compound is induced to crystallize, often by cooling or by the addition of a non-solvent. For example, individual curcuminoids collected from column chromatography were dissolved in heated methanol, followed by the addition of chloroform. The mixture was then kept at 5°C overnight to facilitate crystal formation. updatepublishing.com The resulting crystals can then be separated by filtration. updatepublishing.com This combination of column chromatography and crystallization has proven effective in yielding high-purity this compound suitable for further research. researchgate.netmdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Research Quantification and Separation

Accurate quantification and separation of this compound are paramount for research purposes. A suite of advanced analytical techniques is routinely employed to achieve the necessary precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of curcuminoids. asianpubs.orgresearchgate.net It is widely used for the simultaneous quantification of curcumin, this compound, and bisthis compound. asianpubs.orgmdpi.com The method typically involves a reversed-phase C18 column and a mobile phase consisting of a mixture of solvents like acetonitrile and aqueous acetic acid or methanol, acetic acid, and acetonitrile. mdpi.comacs.orgthieme-connect.com Detection is commonly performed using a UV-Vis detector at a wavelength of around 420-430 nm, where curcuminoids exhibit strong absorbance. asianpubs.orgmdpi.com

HPLC methods have been developed and validated for their ability to separate and quantify the three major curcuminoids in various turmeric samples. acs.org For instance, one study reported the successful resolution of curcumin, this compound, and bisthis compound as individual peaks without interference from other compounds. acs.org The identity of each peak is typically confirmed by comparing retention times with known standards. updatepublishing.comacs.org The quantitative analysis of this compound in different commercial varieties of turmeric has been successfully performed using HPLC, revealing variations in its percentage composition. acs.org

Table 1: HPLC Analysis Parameters for this compound

| Parameter | Details | Source |

|---|---|---|

| Column | Zorbax SB-C18 (250 mm × 4.6 mm i.d., 5 μm) | mdpi.com |

| Knauer RP-column (C18) | asianpubs.org | |

| RP-18 | thieme-connect.com | |

| Mobile Phase | Acetonitrile and 0.4% (v/v) aqueous acetic acid (gradient) | mdpi.com |

| Water/acetonitrile (60/40 vol %) (isocratic) | asianpubs.org | |

| Methanol/2% acetic acid/acetonitrile | acs.org | |

| Acetonitrile:0.1% trifluoroacetic acid (50:50) | researchgate.net | |

| Flow Rate | 1.0 mL/min | asianpubs.orgmdpi.com |

| 1.5 mL/min | researchgate.net | |

| Detection | 430 nm | mdpi.com |

| 425 nm | asianpubs.org | |

| 420 nm | researchgate.net | |

| Column Temp. | 40 °C | asianpubs.org |

Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD)

Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a Diode Array Detector (DAD), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com This makes it a highly effective tool for the quantitative analysis of this compound. mdpi.commdpi.com

UPLC-DAD methods have been developed and validated for the rapid assessment of curcuminoids in turmeric extracts from various geographical locations. mdpi.comresearchgate.net These methods typically utilize columns with smaller particle sizes (e.g., 2.2 µm) to achieve superior separation efficiency. mdpi.comresearchgate.net For instance, a UPLC-DAD method using an Acclaim RSLC PolarAdvantage II column was able to separate and quantify curcuminoids within one minute. mdpi.com In another study, UPLC-DAD analysis of fractions from a purification process indicated a purity of 98% for the isolated this compound. mdpi.com The DAD detector allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com

Table 2: UPLC-DAD Method Parameters for this compound Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Acclaim RSLC PolarAdvantage II (2.2 μm, 2.1 × 100 mm) | mdpi.comresearchgate.net |

| Luna RP-C18 (150 mm × 4.6 mm i.d. × 4 µm) | mdpi.com | |

| Mobile Phase | Acetonitrile and water (linear gradient) | mdpi.com |

| Water (A), MeOH (B), and MeCN (C) (isocratic: 45% A, 15% B, 40% C) | mdpi.com | |

| Flow Rate | 1 mL/min | mdpi.com |

| Detection | 425 nm | mdpi.com |

| 420 nm | mdpi.com | |

| Column Temp. | 45 °C | mdpi.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and quantitative analysis of this compound. sigmaaldrich.combdpsjournal.org These techniques are known for their simplicity, cost-effectiveness, and ability to perform rapid screening of multiple samples simultaneously. sigmaaldrich.combdpsjournal.org

For the separation of curcuminoids, a mobile phase of chloroform and methanol in a specific ratio (e.g., 95:5 or 48:2) is often used with a silica gel plate as the stationary phase. updatepublishing.combdpsjournal.org The separated spots can be visualized under UV light. bdpsjournal.org HPTLC offers improved resolution and sensitivity compared to conventional TLC. sigmaaldrich.com HPTLC methods have been developed for the simultaneous determination of curcumin, this compound, and bisthis compound. bdpsjournal.org The quantification is typically achieved by densitometric scanning of the chromatogram at the maximum absorbance wavelength of the compounds, which is around 425 nm. bdpsjournal.org Studies have shown a linear relationship between the peak area and the concentration of this compound in the range of 100-1000 ng. bdpsjournal.org The United States Pharmacopeia (USP) monograph for curcuminoids includes TLC as a method for identification. sigmaaldrich.com

Table 3: TLC/HPTLC System Parameters for this compound Separation

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 GF254 HPTLC plates | bdpsjournal.org |

| HPTLC silica F254 | ipb.ac.id | |

| Mobile Phase | Chloroform:Methanol (95:5) | updatepublishing.com |

| Chloroform:Methanol (48:2, v/v) | bdpsjournal.org | |

| Chloroform-methanol (97:3) | ipb.ac.id | |

| Detection | UV cabinet (254 nm and 366 nm) | bdpsjournal.org |

| Densitometric scanning at 425 nm | bdpsjournal.org | |

| Rf Value | 0.55 (with Chloroform:Methanol 95:5) | updatepublishing.com |

| Not specified for 48:2 mixture | bdpsjournal.org | |

| 0.29 (with Chloroform-methanol 97:3) | ipb.ac.id |

Mass Spectrometry (MS) Techniques in Metabolite Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the comprehensive analysis of metabolites, including this compound. epa.gov This powerful tool measures the mass-to-charge ratio of ions, enabling the identification and quantification of compounds within complex biological samples. epa.gov In the context of this compound research, MS is frequently coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to achieve enhanced separation and sensitivity. tandfonline.comnih.gov

The resulting HPLC-MS/MS or UPLC-MS/MS methods provide detailed structural information and allow for the simultaneous analysis of this compound alongside other curcuminoids, such as curcumin and bisthis compound. nih.gov For instance, in one study, UPLC-ESI-Q-TOF-MS/MS was utilized for the separation and characterization of curcuminoids, demonstrating the technique's ability to provide rapid and automated analysis. tandfonline.com The precursor ions of curcuminoids are often detected in negative electrospray ionization mode, with this compound typically showing an [M-H]⁻ ion at an m/z of 337.1089. mdpi.com

The application of MS extends to the study of this compound's metabolic fate. Researchers have successfully isolated and identified various metabolites of this compound from biological samples like rat feces and urine using techniques such as electrospray ionization mass spectrometry. nih.gov These studies have revealed novel reductive metabolites, providing insights into the biotransformation of this compound. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion | m/z (mass-to-charge ratio) | Source |

| Negative ESI | [M-H]⁻ | 337.1089 | mdpi.com |

| Positive ESI | [M+H]⁺ | 339.1230 | phcog.com |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Research

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a rapid and efficient technique for the analysis of this compound and other curcuminoids directly from various sample matrices with minimal preparation. researchgate.netjst.go.jpjst.go.jp This ambient ionization method allows for the high-resolution mass measurement of solid and liquid samples in the open air. nih.gov

A key advantage of DART-MS is its ability to produce simple and clear mass spectra, typically showing the [M+H]⁺ molecular ion, even for multi-component samples. researchgate.netnih.gov In studies involving turmeric, DART-MS has been successfully used to detect this compound directly from raw Curcuma longa particles and from separated bands on a Thin-Layer Chromatography (TLC) plate. researchgate.netnih.gov The molecular ion peak corresponding to this compound is readily observed, facilitating its qualitative identification. researchgate.netnih.gov

Furthermore, DART-MS has shown potential for semi-quantitative analysis. researchgate.net Research has demonstrated its applicability for the semi-quantitative determination of curcuminoids over a significant concentration range. researchgate.netnih.gov This capability makes DART-MS a valuable tool for quality control of medicinal plants and food ingredients containing this compound. researchgate.net The technique's speed and minimal sample preparation requirements are particularly beneficial for high-throughput screening and chemical profiling of natural products. jst.go.jpjst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical platform utilized for the metabolite profiling of complex mixtures, including extracts from Curcuma species. mdpi.com While liquid chromatography is more common for non-volatile curcuminoids, GC-MS is particularly well-suited for the analysis of volatile and semi-volatile secondary metabolites, such as terpenoids, which are also present in turmeric. mdpi.comcsic.es

In comprehensive metabolomic studies, GC-MS is often used in conjunction with LC-MS to obtain a more complete chemical profile of a sample. epa.govmdpi.com For instance, a study on Curcuma species employed both GC/TOF-MS and UPLC/Q-TOF-MS to differentiate between species and analyze their secondary metabolites, including curcuminoids and terpenoids. mdpi.comnih.gov This combined approach allows for a broader understanding of the plant's chemical composition.

GC-MS has also been applied to the analysis of polar metabolites in Curcuma domestica after derivatization, identifying numerous compounds. epa.gov While direct analysis of intact this compound by GC-MS is challenging due to its low volatility, the technique plays a crucial role in the broader metabolomic analysis of turmeric extracts, providing valuable information about other classes of compounds that may be of interest in research. tjnpr.orgnih.gov

Biosynthetic Pathways and Genetic Regulation of Demethoxycurcumin

Enzymatic and Gene Expression Studies Related to Curcuminoid Biosynthesis

The biosynthesis of curcuminoids, including demethoxycurcumin, is a multi-step process that originates from the phenylpropanoid pathway. ijfmr.com The journey begins with the amino acid phenylalanine, which is converted into precursor molecules, primarily p-coumaroyl-CoA and feruloyl-CoA. ijfmr.comresearchgate.net These precursors serve as the foundational building blocks for the curcuminoid scaffold.

The core of curcuminoid synthesis is orchestrated by a class of enzymes known as Type III polyketide synthases (PKSs). ijfmr.com In Curcuma longa, two main types of PKSs are crucial: diketide-CoA synthase (DCS) and curcumin synthases (CURS). nih.govnih.gov The process unfolds as follows:

Diketide Formation : DCS initiates the process by catalyzing the condensation of a starter molecule (either p-coumaroyl-CoA or feruloyl-CoA) with an extender molecule, malonyl-CoA, to form their respective diketide-CoA esters. researchgate.netnih.gov

Scaffold Assembly : CURS enzymes then utilize these diketide-CoA esters for the final assembly. The synthesis of this compound specifically requires the condensation of one molecule derived from p-coumaroyl-CoA and one from feruloyl-CoA. researchgate.net

Three distinct curcumin synthase enzymes (CURS1, CURS2, and CURS3) have been identified, each exhibiting different substrate preferences, which ultimately influences the final ratio of curcumin, this compound, and bisthis compound. wikipedia.orgnih.gov

CURS1 primarily uses feruloyl-CoA to produce curcumin. wikipedia.org

CURS2 also prefers feruloyl-CoA as a starter substrate but is capable of synthesizing both curcumin and this compound. wikipedia.orgnih.gov

CURS3 is more versatile, using both p-coumaroyl-CoA and feruloyl-CoA as substrates, enabling it to produce all three major curcuminoids: curcumin, this compound, and bisthis compound. wikipedia.orgnih.gov

The coordinated action of DCS and the three CURS enzymes is therefore essential for the biosynthesis of the complete curcuminoid profile found in turmeric. ijfmr.comnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Gene | Enzyme | Enzyme Class | Substrates | Product(s) |

|---|---|---|---|---|

| DCS | Diketide-CoA synthase | Type III PKS | p-coumaroyl-CoA, Feruloyl-CoA, Malonyl-CoA | p-coumaroyldiketide-CoA, Feruloyldiketide-CoA |

| CURS1 | Curcumin synthase 1 | Type III PKS | Feruloyl-CoA, Feruloyldiketide-CoA | Curcumin |

| CURS2 | Curcumin synthase 2 | Type III PKS | Feruloyl-CoA, p-coumaroyl-CoA, Diketide-CoAs | Curcumin, this compound |

| CURS3 | Curcumin synthase 3 | Type III PKS | Feruloyl-CoA, p-coumaroyl-CoA, Diketide-CoAs | Curcumin, this compound, Bisthis compound |

Regulation of this compound Content in Curcuma longa

The final concentration of this compound in the turmeric rhizome is not static; it is dynamically regulated by several factors at the genetic and molecular level. The primary regulatory points are the availability of the precursor substrates (p-coumaroyl-CoA and feruloyl-CoA) and the differential expression of the key biosynthetic genes (DCS, CURS1, CURS2, and CURS3). ijfmr.comnih.gov

Beyond the core biosynthetic genes, the regulatory landscape also includes transcription factors (TFs) and microRNAs (miRNAs). TFs from families such as bHLH, WD40, and MYB are known to control the broader phenylpropanoid pathway, thereby influencing the supply of precursors for this compound synthesis. scispace.comupdatepublishing.com Recent studies have identified specific bHLH and WD40 TFs that may act as negative regulators, suppressing curcuminoid production. updatepublishing.com Furthermore, certain miRNAs (e.g., miR156b, miR1168.2, and miR1858) have been implicated in the post-transcriptional regulation of curcumin biosynthesis genes, adding another layer of control. academie-sciences.fr

Table 2: Gene Expression and its Association with Curcuminoid Content

| Gene | Association with this compound Content | Association with Total Curcuminoid Content | Reference |

|---|---|---|---|

| DCS | Positive | Positive | nih.govresearchgate.net |

| CURS1 | Positive | Positive | nih.gov |

| CURS2 | Positive | Positive | nih.gov |

| CURS3 | Negative | Negative | nih.govresearchgate.net |

Impact of Environmental Stressors on Biosynthesis and Gene Expression

The biosynthesis of this compound is not solely determined by the plant's genetic blueprint; it is also highly responsive to external environmental cues and stressors. researchgate.net Factors such as temperature, water availability, soil composition, and light exposure can significantly alter the expression of biosynthetic genes and, consequently, the accumulation of curcuminoids. researchgate.netresearchgate.net

It is theorized that plants produce these secondary metabolites in response to biotic and abiotic stresses as a defense mechanism. frontiersin.org This explains why curcuminoid content, including that of this compound, can vary significantly depending on the geographical location and agro-climatic conditions where the turmeric is grown. researchgate.netmdpi.com For example, studies have shown that salinity stress can modulate the expression of the DCS gene. researchgate.net

Light quality is another critical environmental factor. Research on Curcuma aromatica demonstrated that exposure to red light enhanced the production of curcuminoids compared to other light spectra. nih.gov Additionally, interaction with soil microbes can influence the biosynthetic pathway. The introduction of a plant growth-promoting bacterium, Stenotrophomonas pavanii, to the plant's rhizosphere was found to significantly increase the content of all three major curcuminoids by upregulating the expression of DCS, CURS1, CURS2, and CURS3 genes. aloki.hu These findings highlight the plastic nature of the curcuminoid biosynthesis pathway, which adapts to a wide range of environmental stimuli.

Table 3: Influence of Environmental Factors on this compound Biosynthesis

| Environmental Factor | Observed Impact on Curcuminoid Biosynthesis | Affected Genes | Reference |

|---|---|---|---|

| Geographical Location / Agro-climatic Conditions | Significant variation in curcuminoid content among different locations. | Implied impact on overall gene expression. | researchgate.netresearchgate.net |

| Salinity Stress | Modulates gene expression. | DCS | researchgate.net |

| Light Quality (Red Light) | Increased accumulation of curcuminoids. | Implied upregulation of pathway genes. | nih.gov |

| Rhizosphere Bacteria (S. pavanii) | Increased content of curcumin, this compound, and bisthis compound. | Upregulation of DCS, CURS1, CURS2, CURS3. | aloki.hu |

| Drying Temperature | High temperatures can lead to a decrease in curcuminoid content. | Not specified. | umlub.pl |

Structure-activity Relationship Sar Studies of Demethoxycurcumin

Influence of Methoxy Groups on Biological Potency and Selectivity

The presence and number of methoxy groups on the phenyl rings of curcuminoids significantly influence their biological potency and selectivity. researchgate.net Demethoxycurcumin, having one methoxy group, often exhibits different activity levels compared to curcumin (with two methoxy groups) and bisthis compound (with no methoxy groups). researchgate.netplos.orgnih.gov

Research indicates that the methoxy groups are critical for certain biological actions. For instance, in terms of suppressing TNF-induced NF-κB activation, the potency follows the order: curcumin > this compound > bisthis compound, highlighting the crucial role of the methoxy groups in this anti-inflammatory pathway. researchgate.net The electron-donating nature of the methoxy group is thought to influence the activity of curcuminoids. nuft.edu.ua

However, the role of methoxy groups is not universally enhancing. In some contexts, their absence is beneficial. For example, this compound and bisthis compound have shown superiority over curcumin in inhibiting cancer cell proliferation. nih.gov Specifically, the antiproliferative effects of curcumin, this compound, and bisthis compound were found to be comparable against various tumor cell lines, suggesting a minimal role for methoxy groups in the growth-modulatory effects of curcumin. plos.orgnih.gov

Furthermore, the asymmetrical nature of this compound, with a methoxy moiety on only one of its two phenyl rings, has been linked to enhanced inhibitory activity against certain enzymes like P-type ATPases. plos.org This suggests that the specific placement and number of methoxy groups can fine-tune the molecule's interaction with biological targets, thereby affecting its selectivity.

Role of the β-Diketone Moiety and Central Seven-Carbon Chain

The β-diketone moiety and the central seven-carbon linker are fundamental to the biological activities of this compound and other curcuminoids. ijpsonline.comnih.gov This part of the structure is involved in tautomerism, existing in both keto and enol forms, which influences the molecule's properties and biological actions. nuft.edu.uanih.gov The β-diketone system is believed to be a primary contributor to the biological activity of curcuminoids. ijpsonline.com

The conjugated double bonds within the seven-carbon chain are also critical. Studies have shown that hydrogenation of these double bonds, which disrupts the conjugation, can significantly alter biological activity. For example, tetrahydrocurcumin, which lacks these conjugated bonds, was found to be completely inactive in suppressing TNF-induced NF-κB activation. This highlights the importance of the unsaturated chain for certain anti-inflammatory effects.

Conversely, for antioxidant activity, hydrogenation of the conjugated double bonds and the β-diketone moiety was found to remarkably enhance this property. jst.go.jpnih.govcapes.gov.br This indicates that while the unsaturated system is crucial for some activities, its saturation can lead to an increase in others. The β-diketone moiety is also implicated in the generation of reactive oxygen species (ROS), which can contribute to the cytotoxic effects of curcuminoids against tumor cells. nih.gov Modifications to this moiety, such as replacing it with a cyclohexanone ring, have been explored to increase stability and bioavailability. mdpi.com

Comparative SAR Analysis with Curcumin and Bisthis compound

Comparative studies of this compound with curcumin and bisthis compound reveal important structure-activity relationships. The primary structural difference among these three curcuminoids is the number of methoxy groups on the aromatic rings. researchgate.net

Antioxidant Activity: In terms of antioxidant potential, curcumin generally exhibits the highest activity, followed by this compound, and then bisthis compound with the least activity. nuft.edu.uajst.go.jpnih.gov This trend suggests that the o-methoxyphenolic groups of curcumin are involved in its antioxidant capabilities. jst.go.jpnih.govcapes.gov.br The stoichiometric number of peroxyl radicals that can be trapped per molecule (n) was found to be 2.7 for curcumin, 2.0 for this compound, and 1.4 for bisthis compound. jst.go.jpnih.govcapes.gov.br

Anti-inflammatory Activity: For the inhibition of TNF-induced NF-κB activation, a key pathway in inflammation, the activity decreases with the loss of methoxy groups. Curcumin is the most potent, followed by this compound, and bisthis compound is the least potent. mnba-journal.com This underscores the importance of the phenyl methoxy groups in suppressing NF-κB activation. researchgate.net

Antiproliferative Activity: In contrast to the trends seen in antioxidant and anti-inflammatory activities, the suppression of proliferation in various tumor cell lines by curcumin, this compound, and bisthis compound was found to be comparable. This indicates that the methoxy groups play a minimal role in the growth-modulatory effects of these curcuminoids. plos.orgnih.gov

Enzyme Inhibition: A study on P-type ATPases revealed that this compound was the most potent inhibitor among the three curcuminoids. plos.org The asymmetrical structure of this compound was suggested to be a contributing factor to its enhanced inhibitory activity compared to the more symmetrical curcumin and bisthis compound. plos.org

Modulation of Signaling Pathwaysnmb-journal.comrjpbr.com

This compound's biological activities are underpinned by its ability to interact with and modulate a variety of intracellular signaling pathways that are crucial for cellular processes such as proliferation, inflammation, and apoptosis. nmb-journal.comrjpbr.com

Nuclear Factor-kappaB (NF-κB) Signaling Pathway Modulationnih.govamegroups.org

A pivotal mechanism of this compound is its potent modulation of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govamegroups.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In numerous pathological conditions, including cancer and inflammatory diseases, the NF-κB pathway is constitutively active.

Research has demonstrated that this compound can significantly inhibit the NF-κB signaling cascade. nih.govamegroups.orgresearchgate.net It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). nmb-journal.commdpi.com The degradation of IκBα is a critical step for the activation of NF-κB, as it frees the NF-κB dimer (typically composed of p50 and p65 subunits) to translocate from the cytoplasm to the nucleus. mdpi.com By stabilizing IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity. nih.govamegroups.orgresearchgate.net Studies in FaDu human head and neck squamous cell carcinoma cells have shown that this compound dose-dependently decreases NF-κB expression in the nucleus while increasing its levels in the cytosol. amegroups.org This inhibition of NF-κB activity is a key contributor to this compound's observed anti-inflammatory and pro-apoptotic effects. nih.govamegroups.org

Table 1: Effect of this compound on NF-κB Signaling in FaDu Cells

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (JNK1/2, p38 MAPK)nmb-journal.commdpi.com

The Mitogen-Activated Protein Kinase (MAPK) pathways are a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. This compound has been shown to activate specific components of the MAPK pathway, namely c-Jun N-terminal kinase (JNK)1/2 and p38 MAPK, particularly in the context of cancer cells. nmb-journal.comnih.gov

In oral squamous cell carcinoma (OSCC) cells, treatment with this compound leads to a significant, concentration-dependent activation of both JNK1/2 and p38 MAPK. nih.govresearchgate.net This activation is a critical event in the cellular response to this compound, contributing to the induction of apoptosis. nih.gov Further mechanistic studies have revealed that the activation of the p38 MAPK pathway is directly linked to the upregulation of Heme Oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties, and the subsequent activation of caspases, which are key executioners of apoptosis. nih.gov Inhibition of p38 MAPK has been shown to abolish this compound-induced HO-1 expression and caspase activation, highlighting the central role of this pathway in its anticancer effects. nih.gov

PI3K/AKT Signaling Pathway Interactionsnih.gov

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Aberrant activation of this pathway is a common feature in many cancers. This compound has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines, including human brain glioblastoma multiforme (GBM) cells. iiarjournals.orgiiarjournals.orgresearchgate.net

In GBM 8401 cells, this compound treatment resulted in a reduction in the levels of key components of this pathway, including PI3K and the phosphorylated (active) form of AKT (p-Akt/PKBα(Thr308)). iiarjournals.orgiiarjournals.org This inhibition of the PI3K/AKT pathway contributes to the suppression of cancer cell proliferation, migration, and invasion. iiarjournals.orgiiarjournals.org Furthermore, in human osteosarcoma (HOS) cells, the pro-apoptotic effects of this compound have been linked to the repression of the Akt signaling pathway. nih.gov

Nrf2/HO-1 Pathway Activationmdpi.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com this compound has been shown to induce cellular defense mechanisms by activating the Nrf2/HO-1 signaling pathway. mdpi.com Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.

Studies have shown that this compound can induce the translocation of Nrf2 to the nucleus in mouse islet β-cells under stress conditions. mdpi.com This activation of the Nrf2/HO-1 pathway is a key mechanism underlying the antioxidant and cytoprotective effects of this compound. In oral squamous cell carcinoma cells, the upregulation of HO-1 is a critical event in this compound-induced apoptosis. nih.gov

Smad Signaling Pathway Engagementnih.gov

The Smad signaling pathway is the principal signal transduction cascade for the transforming growth factor-beta (TGF-β) superfamily of ligands, which play crucial roles in cell proliferation, differentiation, and apoptosis. Research has indicated that this compound can induce apoptosis in human osteosarcoma (HOS) cells through the activation of the Smad 2/3 signaling pathway. nih.gov This finding suggests that this compound can engage with the TGF-β/Smad pathway to exert its anti-cancer effects.

Regulation of JAK/STAT Signaling (e.g., Stat3)mdpi.com

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in gene activation. wikipedia.org The dysregulation of this pathway, particularly the persistent activation of STAT3, is implicated in various cancers. frontiersin.orgmdpi.com

While direct studies on this compound's effect on the JAK/STAT pathway are less extensive, its close analog, bisthis compound, has been shown to protect neurons by enhancing JAK2/STAT3 signaling in a model of Parkinson's disease. researchgate.net Conversely, curcumin, the parent compound of this compound, is known to modulate STAT3 signaling as part of its anti-cancer effects. mdpi.com Given the structural similarities, it is plausible that this compound also interacts with and regulates the JAK/STAT pathway, a notion that warrants further investigation.

Table 2: Summary of this compound's Effects on Signaling Pathways

Modulation of Epidermal Growth Factor Receptor (EGFR) Activation

This compound (DMC) has been shown to modulate the activation of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often dysregulated in cancer. Studies have demonstrated that DMC can sustain the activation of EGFR. nih.govnih.govchemfaces.comresearchgate.netacs.orgacs.org This sustained activation is achieved by suppressing the activity of phosphatases such as protein phosphatase 2A (PP2a) and SHP-2, which are responsible for dephosphorylating and thereby inactivating EGFR. nih.govnih.govchemfaces.comresearchgate.netacs.orgacs.org Furthermore, DMC has been observed to enhance the interaction between EGFR and the E3 ubiquitin ligase Cbl, leading to increased tyrosine phosphorylation of Cbl. nih.govresearchgate.net This modulation of EGFR signaling by DMC is considered a potential mechanism for its effects on cancer cells. nih.govresearchgate.net

Activation of AMPK Signaling

A significant aspect of this compound's molecular action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govresearchgate.netacs.orgacs.orgnih.govoncotarget.com The activation of AMPK by DMC has been observed in various cancer cell lines, including triple-negative breast cancer and prostate cancer cells. nih.govnih.govacs.orgacs.org Once activated, AMPK can trigger a cascade of downstream effects. For instance, activated AMPK inhibits the mammalian target of rapamycin (mTOR) pathway, which in turn affects protein synthesis by inhibiting eukaryotic initiation factor 4E-binding protein-1 (4E-BP1). nih.govacs.org Additionally, AMPK activation by DMC leads to a decrease in the activity and expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.govnih.govacs.org This activation of the AMPK signaling pathway is a key mechanism through which DMC exerts its biological effects. nih.govnih.govoncotarget.com

Regulation of Gene and Protein Expression

This compound exerts significant influence over the expression of a wide array of genes and proteins that are critical for cell function and survival. Microarray analyses have revealed that DMC can alter the expression of numerous genes, with one study in human lung cancer cells identifying 144 up-regulated and 179 down-regulated genes following treatment. nih.goviiarjournals.org These modulated genes are involved in fundamental cellular processes such as DNA damage and repair, cell cycle control, and apoptosis. nih.goviiarjournals.orgmedchemexpress.com

Downregulation of NF-κB-Regulated Gene Products (e.g., Cyclin D1, COX-2, VEGF)

This compound has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a transcription factor that plays a pivotal role in inflammation, cell proliferation, and survival by controlling the expression of numerous target genes. Research has demonstrated that DMC can suppress the activation of NF-κB, which in turn leads to the downregulation of NF-κB-regulated gene products. nih.govoup.com

Key among these downregulated gene products are:

Cyclin D1: A protein essential for the progression of the cell cycle from the G1 to the S phase. oup.comaacrjournals.orgmdpi.com Its suppression can lead to cell cycle arrest.

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammatory processes and often overexpressed in various cancers. oup.comaacrjournals.orgnih.gov

Vascular Endothelial Growth Factor (VEGF): A signaling protein that stimulates the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis. oup.comaacrjournals.org

Studies have shown that the ability of curcuminoids to suppress these gene products correlates with their potency in inhibiting NF-κB activation, with curcumin being the most effective, followed by this compound. oup.com

Alteration of Genes Associated with DNA Damage and Repair

This compound has been found to induce DNA damage in cancer cells and concurrently modulate the expression of genes and proteins involved in DNA repair pathways. nih.goviiarjournals.orgnih.goviiarjournals.orgbioscientifica.com In human lung cancer cells, DMC treatment led to the suppression of several key DNA repair-associated proteins. nih.goviiarjournals.org

The following table summarizes the key proteins involved in DNA damage and repair that are affected by this compound:

| Protein | Function | Effect of DMC | Reference |

| 14-3-3σ | A checkpoint keeper in the DNA damage response. | Suppressed | nih.goviiarjournals.org |

| BRCA1 | Plays a critical role in DNA repair and genomic stability. | Suppressed | nih.goviiarjournals.org |

| MGMT | A DNA repair enzyme that removes alkyl groups from guanine. | Suppressed | nih.goviiarjournals.org |

| MDC1 | A mediator of the DNA damage checkpoint. | Suppressed | nih.goviiarjournals.org |

| p53 | A tumor suppressor protein that regulates the cell cycle and apoptosis upon DNA damage. | Suppressed (total p53), Activated (phosphorylated p53) | nih.goviiarjournals.org |

| p-H2A.X | A marker for DNA double-strand breaks. | Activated | nih.goviiarjournals.org |

DMC has been shown to not only affect the expression levels of these proteins but also their cellular localization, promoting the translocation of phosphorylated p53 and p-H2A.X from the cytosol to the nucleus. nih.goviiarjournals.org

Gene Expression Related to Cell Cycle Checkpoints

The regulation of the cell cycle is a critical process that is often disrupted in cancer. This compound has been shown to alter the expression of genes that control cell cycle checkpoints, leading to cell cycle arrest. nih.goviiarjournals.orgdocumentsdelivered.com Studies have indicated that DMC can induce a G2/M phase arrest in the cell cycle. carcinogenesis.comresearchgate.net This effect is associated with the modulation of various cell cycle-related genes. For instance, in HT29 cells, curcumin, a related compound, was found to modulate genes involved in the G2/M transition. carcinogenesis.com

Modulation of Apoptosis-Related Gene and Protein Expression (e.g., Bcl-2, XIAP, Caspases, p53, PARP)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.goviiarjournals.orgnih.govamegroups.org This pro-apoptotic effect is achieved through the intricate modulation of a wide range of genes and proteins that regulate the apoptotic cascade. nih.govamegroups.orgmdpi.com

DMC has been shown to influence both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govamegroups.org Key modulations include:

Upregulation of Pro-Apoptotic Factors: DMC increases the expression of pro-apoptotic proteins such as FasL, Bax, and Bad. nih.govamegroups.org

Downregulation of Anti-Apoptotic Factors: The expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis protein) is suppressed by DMC. nih.govamegroups.orgmdpi.commdpi.comresearchgate.net The ratio of Bcl-2 to Bax is a critical determinant of a cell's susceptibility to apoptosis, and DMC shifts this balance in favor of cell death. mdpi.com

Activation of Caspases: DMC triggers the activation of a cascade of caspases, which are the executioners of apoptosis. This includes the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase, caspase-3. nih.govamegroups.orgmdpi.com

Cleavage of PARP: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govamegroups.orgmdpi.com

Role of p53: As mentioned earlier, DMC can induce the phosphorylation of the tumor suppressor p53, which plays a crucial role in initiating apoptosis in response to cellular stress. nih.goviiarjournals.org

The following table provides a summary of the key apoptosis-related genes and proteins modulated by this compound:

| Gene/Protein | Family/Function | Effect of DMC | Reference |

| FasL | Death Receptor Ligand | Upregulated | nih.govamegroups.org |

| Bax | Bcl-2 family (Pro-apoptotic) | Upregulated | nih.govamegroups.orgmdpi.com |

| Bad | Bcl-2 family (Pro-apoptotic) | Upregulated | nih.govamegroups.org |

| Bcl-2 | Bcl-2 family (Anti-apoptotic) | Downregulated | nih.govresearchgate.netamegroups.orgmdpi.comresearchgate.net |

| Bcl-xL | Bcl-2 family (Anti-apoptotic) | Downregulated | nih.govamegroups.org |

| XIAP | Inhibitor of Apoptosis Protein | Downregulated | mdpi.commdpi.comresearchgate.net |

| Caspase-8 | Initiator Caspase (Extrinsic pathway) | Activated (cleaved) | nih.govamegroups.orgmdpi.com |

| Caspase-9 | Initiator Caspase (Intrinsic pathway) | Activated (cleaved) | nih.govamegroups.orgmdpi.com |

| Caspase-3 | Executioner Caspase | Activated (cleaved) | nih.govamegroups.orgmdpi.commdpi.com |

| p53 | Tumor Suppressor | Phosphorylated/Activated | nih.goviiarjournals.org |

| PARP | DNA Repair/Apoptosis Substrate | Cleaved | nih.govamegroups.orgmdpi.com |

Inhibition of WT1 Gene Expression

This compound is one of the three principal curcuminoids found in turmeric that has been investigated for its effects on the expression of the Wilms' tumor 1 (WT1) gene, a known oncogene in certain cancers like leukemia. nih.govtandfonline.com The WT1 gene and its protein product are overexpressed in the blast cells of most patients with acute leukemia, making it a significant target for therapeutic intervention. nih.govtandfonline.comspringermedicine.com

Downregulation of Lipogenic Enzymes (e.g., FASN, ACC)

This compound has been shown to modulate metabolic pathways in cancer cells by targeting key lipogenic enzymes, specifically fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.govacs.org These enzymes are crucial for the synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation and membrane production.

Studies in triple-negative breast cancer (TNBC) and prostate cancer cells have demonstrated that this compound effectively decreases the activity and/or expression of both FASN and ACC. nih.govacs.orgchemfaces.combiocrick.com This action is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govacs.org Once activated by this compound, AMPK proceeds to inhibit downstream targets, leading to the observed reduction in lipogenic enzyme activity. nih.gov In a study on 3T3-L1 adipocytes, this compound caused a dose-dependent inhibition of both ACC and FASN, contributing to the suppression of adipogenesis. nih.gov

Table 1: Effect of this compound (DMC) on Lipogenic Enzymes

| Cell Line | Cancer Type / Cell Type | Target Enzyme(s) | Observed Effect | Associated Mechanism | Source(s) |

|---|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | FASN, ACC | Decreased activity and/or expression | AMPK activation | nih.gov, chemfaces.com |

| PC3 | Prostate Cancer | FASN, ACC | Decreased activity and/or expression | AMPK activation | acs.org, biocrick.com |

| 3T3-L1 | Adipocyte | FASN, ACC | Dose-dependent inhibition of expression | Downregulation of C/EBPα | nih.gov |

Enzyme and Protein Interactions

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A significant anti-inflammatory mechanism of this compound involves the potent inhibition of inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.gov The iNOS enzyme is responsible for the overproduction of nitric oxide (NO), a free radical and inflammatory mediator implicated in chronic inflammation and carcinogenesis. nih.govsemanticscholar.org

In various cellular models, this compound has been shown to effectively suppress iNOS expression at both the messenger RNA (mRNA) and protein levels. nih.govnih.gov In a study using an in vitro inflamed human intestinal mucosa model (Caco-2 cells), this compound at a concentration of 65 μM significantly decreased NO secretion by 35-41%. nih.govresearchgate.net This reduction in NO was directly correlated with the downregulation of iNOS mRNA and protein. nih.govresearchgate.net

Similar effects have been observed in N9 microglial cells, where this compound significantly suppressed LPS-induced NO production by inhibiting iNOS protein and mRNA expression. nih.gov The mechanism in these cells was linked to the potent downregulation of NADPH-derived intracellular reactive oxygen species (iROS), which in turn blocks the activation of the NF-κB and MAPK signaling pathways that control iNOS expression. nih.gov

Modulation of Cyclooxygenase (COX) Activity

This compound modulates inflammatory responses through its interaction with cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. spandidos-publications.comjbino.com COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. jbino.com

The anti-inflammatory action of this compound is partly explained by its ability to reduce the expression of COX-2. spandidos-publications.com This suppression is often a downstream consequence of its inhibitory effects on pro-inflammatory signaling pathways. Research has shown that the ability of this compound to suppress the activation of the transcription factor NF-κB, which is critical for the expression of many inflammatory genes, correlates with the downregulation of COX-2. researchgate.net Molecular docking studies have further investigated this interaction, predicting a favorable binding affinity of this compound to the COX-2 receptor, which is greater than that of other natural compounds like eugenol. jbino.comajol.info

Interactions with P-type ATPases

This compound has been identified as a potent inhibitor of P-type ATPases, a large superfamily of enzymes that are vital for establishing and maintaining electrochemical gradients across biological membranes by actively transporting cations and phospholipids. plos.orgnih.govnih.gov These pumps are fundamental to a wide range of cellular processes. plos.org

Research screening a library of natural compounds found that among the three major curcuminoids, this compound was the most potent inhibitor of all tested P-type ATPases. plos.orgnih.govresearchgate.net Its inhibitory action was demonstrated across different kingdoms of life, affecting P-type ATPases from fungi (Pma1p; H+-ATPase), plants (AHA2; H+-ATPase), and animals (SERCA; Ca2+-ATPase). plos.orgnih.gov Kinetic studies have revealed that this compound acts as a non-competitive antagonist to ATP. plos.org This suggests that it does not bind to the ATP-binding site directly but rather to a different, potentially highly conserved, allosteric site on the pump. plos.org This broad-spectrum inhibitory activity on such a fundamental class of enzymes highlights a significant aspect of this compound's bioactivity. plos.orgnih.gov

Table 2: Inhibition of P-type ATPases by this compound (DMC)

| ATPase Target | Source Organism | Type | Finding | Source(s) |

|---|---|---|---|---|

| Pma1p | Fungus | H+-ATPase | Potently inhibited by DMC | plos.org, nih.gov |

| AHA2 | Plant | H+-ATPase | Potently inhibited by DMC | plos.org, nih.gov |

| SERCA | Animal | Ca2+-ATPase | Potently inhibited by DMC | plos.org, nih.gov, researchgate.net |

Inhibition of Protein Farnesyltransferase

This compound has been identified as an inhibitor of protein farnesyltransferase. This enzyme plays a crucial role in post-translational modification by attaching a farnesyl group to specific proteins, a process known as farnesylation. This modification is vital for the proper localization and function of these proteins, including several involved in signal transduction pathways that regulate cell growth and proliferation. Inhibition of farnesyltransferase by this compound represents a key mechanism underlying its anti-cancer properties. By blocking this enzyme, this compound can disrupt the signaling pathways that contribute to tumor development. google.com

Interaction with Thioredoxin Reductase (TrxR)

This compound interacts with thioredoxin reductase (TrxR), an essential enzyme in maintaining the redox balance within cells. researchgate.netnih.gov TrxR is a key component of the thioredoxin system, which protects cells from oxidative stress. researchgate.net Studies have shown that this compound can form an adduct with TrxR, thereby inhibiting its activity. nih.govresearchgate.net This inhibition can lead to an increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress and subsequently triggering apoptotic pathways in cancer cells. Docking studies suggest that this compound binds at the active sites of TrxR, which are located at the junction of its E and F chains. researchgate.netnih.gov The interaction appears to be more favorable for this compound compared to bisthis compound. researchgate.netnih.gov It is proposed that at least one methoxy group on the curcuminoid structure is necessary for effective interaction with the catalytic residues of TrxR. researchgate.net

Modulation of Protein Kinase C (PKC)

The interaction of this compound with Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation, is complex. nih.gov Curcuminoids, including this compound, have been shown to modulate PKC activity. aku.eduoup.com The effect can be either inhibitory or stimulatory, depending on factors such as the presence of calcium ions and cellular membranes. nih.govoup.com In some contexts, curcumin has been found to inhibit PKC in the absence of membranes but stimulate it in their presence. oup.com This suggests that this compound may not act as a direct inhibitor but rather as a modulator of PKC signaling pathways. oup.com This modulation can, in turn, affect downstream targets involved in cellular responses like inflammation, proliferation, and apoptosis. oup.com

Lipoxygenase Inhibition

This compound has been shown to inhibit lipoxygenases, a family of enzymes that play a crucial role in the biosynthesis of inflammatory mediators such as leukotrienes. uniupo.itfoodandnutritionresearch.netaacrjournals.org Specifically, it has been identified as an inhibitor of 5-lipoxygenase (5-LOX). uniupo.itfoodandnutritionresearch.net Inhibition of these enzymes is a key mechanism behind the anti-inflammatory properties of curcuminoids. By blocking the lipoxygenase pathway, this compound can reduce the production of pro-inflammatory molecules, thereby mitigating inflammatory responses. aacrjournals.orgnih.gov

Modulation of Cellular Processes

Induction of Apoptosis (Caspase-dependent and Caspase-independent pathways)

A significant body of research demonstrates that this compound induces apoptosis, or programmed cell death, in various cancer cell lines through multiple pathways. spandidos-publications.comamegroups.orgamanote.comnih.govnih.gov This process is often dose-dependent. spandidos-publications.comnih.govnih.gov

Caspase-Dependent Pathways: this compound has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) caspase-dependent apoptotic pathways. amegroups.orgamegroups.cn In the extrinsic pathway, it can upregulate the expression of Fas ligand (FasL), leading to the activation of caspase-8. amegroups.orgspandidos-publications.com The intrinsic pathway is often initiated by mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential. amanote.comspandidos-publications.com This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. nih.govnih.govspandidos-publications.com Both caspase-8 and caspase-9 can then activate the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. amegroups.orgnih.govnih.govspandidos-publications.com Studies have observed increased activity of caspases-3, -8, and -9 in cells treated with this compound. amanote.comspandidos-publications.com

Caspase-Independent Pathways: Evidence also suggests that this compound can induce apoptosis through caspase-independent mechanisms. This can involve the release of apoptosis-inducing factor (AIF) and endonuclease G (Endo G) from the mitochondria. spandidos-publications.com These proteins can translocate to the nucleus and cause DNA fragmentation, a hallmark of apoptosis, without the involvement of caspases. spandidos-publications.com

Cell Cycle Arrest (e.g., G1, G2/M, sub-G1 phase)

This compound has been consistently shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation. spandidos-publications.comamegroups.orgnih.govresearchgate.net The specific phase of the cell cycle at which arrest occurs can vary depending on the cell type.

G2/M Phase Arrest: A common finding is the arrest of cells in the G2/M phase of the cell cycle. nih.govaging-us.comspandidos-publications.comresearchgate.net This has been observed in human skin squamous cell carcinoma cells (A431), human keratinocyte cells (HaCaT), and human glioma U87 cells. nih.govspandidos-publications.comresearchgate.net This arrest is often associated with the induction of apoptosis. researchgate.netresearchgate.net

Sub-G1 Phase Accumulation: An increase in the sub-G1 cell population is frequently observed following treatment with this compound. amanote.comnih.govspandidos-publications.com This sub-G1 peak in flow cytometry analysis is indicative of apoptotic cells with fragmented DNA. nih.govspandidos-publications.com

G1 Phase Arrest: While less commonly reported for this compound specifically, some curcuminoids have been shown to induce G1/S phase arrest. researchgate.net For instance, the related compound bisthis compound has been found to cause G0/G1 phase arrest in human umbilical vein endothelial cells. nih.gov

Table of Research Findings on this compound's Cellular Effects

| Cell Line | Effect | Pathway/Mechanism |

|---|---|---|

| NCI-H460 (Human Lung Cancer) | Apoptosis, S-phase arrest | Mitochondrial-dependent, caspase-8, -9, -3 activation, AIF/Endo G release. spandidos-publications.com |

| FaDu (Human Head and Neck Squamous Cell Carcinoma) | Apoptosis | Caspase-dependent (extrinsic and intrinsic), NF-κB inhibition. amegroups.org |

| GBM 8401 (Human Brain Malignant Glioma) | Apoptosis, sub-G0/G1 arrest | Mitochondria- and caspase-dependent. amanote.comnih.gov |

| A431 (Human Skin Squamous Cell Carcinoma) & HaCaT (Human Keratinocyte) | Apoptosis, G2/M phase arrest | Caspase-dependent. nih.govnih.govspandidos-publications.com |

| U87 and SHG44 (Glioma Stem Cells) | G2/M phase arrest | Downregulation of Cdc2 and Cyclin B1. aging-us.com |

| 786-O (Human Renal Adenocarcinoma) | Apoptosis | Delayed, regulated by decreased BCL.XL and subsequent activation of caspase 9 and 3/7. researchgate.net |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Curcumin |

| Bisthis compound |

| Apoptosis-inducing factor (AIF) |

| Endonuclease G (Endo G) |

| Fas ligand (FasL) |

| Cytochrome c |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| BCL.XL |

| Cdc2 |

Inhibition of Cell Proliferation

This compound has demonstrated significant antiproliferative effects across a variety of human cancer cell lines. This inhibition is often dose- and time-dependent and is mediated through the modulation of critical signaling pathways that govern cell cycle progression and survival.

In human lung cancer A549 cells, this compound treatment leads to a dose- and time-dependent inhibition of cell viability. ajol.info For instance, after 48 hours of exposure, cell viability was reduced to 42% at a concentration of 40 µM and to 17% at 80 µM. ajol.info The underlying mechanism for this effect involves the targeting of the PI3K/AKT/mTOR signaling pathway. ajol.info Similarly, in prostate cancer PC-3 cells, this compound inhibits cell viability and induces G2/M phase arrest in the cell cycle. spandidos-publications.comnih.gov Studies on human brain glioblastoma multiforme (GBM) 8401 cells also showed a significant decrease in cell proliferation upon treatment with this compound. iiarjournals.org

Research on oral squamous cell carcinoma (OSCC) cells (SCC-9 and HSC-3) revealed that this compound inhibits proliferation and colony formation, an effect associated with the induction of G2/M phase arrest. researchgate.net Furthermore, this compound has been identified as having potent cytotoxic effects on triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 line, while showing less impact on nonmalignant MCF-10A breast cells. acs.org This selective cytotoxicity is linked to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR signaling and lipogenic enzymes. acs.org

Table 1: Research Findings on this compound's Inhibition of Cell Proliferation

| Cell Line | Cancer Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| A549 | Lung Cancer | Dose- and time-dependent inhibition of cell viability. ajol.info | Targeting of PI3K/AKT/mTOR signaling pathway. ajol.info |

| PC-3 | Prostate Cancer | Inhibited cell viability in a dose- and time-dependent manner. spandidos-publications.comnih.gov | Induces G2/M phase cell cycle arrest. spandidos-publications.comnih.gov |

| GBM 8401 | Glioblastoma | Significantly decreased cell proliferation. iiarjournals.org | Inhibition of PI3K/Akt and NF-κB signaling pathways. iiarjournals.org |

| SCC-9, HSC-3 | Oral Squamous Cell Carcinoma | Inhibited proliferation and colony formation. researchgate.net | Induction of G2/M phase arrest. researchgate.net |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent cytotoxic effects. acs.org | Activation of AMPK; inhibition of mTOR signaling. acs.org |

Suppression of Cell Migration and Invasion

The metastatic cascade, involving cell migration and invasion, is a primary target for cancer therapeutics. This compound has been shown to effectively suppress these processes in various cancer models.

In human cervical cancer HeLa cells, this compound significantly inhibited cell migration by 29.56% at 24 hours and 68.65% at 48 hours. iiarjournals.org It also reduced cell invasion by 77.02% at 24 hours. iiarjournals.org This anti-metastatic activity is attributed to the inhibition of the NF-κB pathway and the reduction of protein levels of MMP-2 and MMP-9. iiarjournals.org Similarly, in human glioblastoma GBM 8401 cells, this compound suppressed cell migration by 76% at 24 hours and 91% at 48 hours, while invasion was inhibited by 79% and 87% at the same time points, respectively. iiarjournals.org This effect was linked to the inhibition of the PI3K/Akt and NF-κB signaling pathways. iiarjournals.org

Studies on prostate cancer PC-3 cells demonstrated that this compound dramatically reduced the number of migrating and invasive cells. spandidos-publications.comnih.gov The mechanism was partially attributed to the suppression of matrix metalloproteinase-2 (MMP-2) activity. spandidos-publications.comnih.gov In lung cancer A-549 cells, this compound also substantially inhibited migration and invasion. ajol.info Furthermore, in the highly metastatic MDA-MB-231 human breast cancer cell line, this compound was found to inhibit adhesion, migration, and invasion. nih.gov This was achieved by decreasing the levels of ECM-degrading proteins like MMP-9 and urokinase plasminogen activator (uPA), and inhibiting the DNA binding activity of NF-κB. nih.gov

Table 2: Research Findings on this compound's Suppression of Cell Migration and Invasion

| Cell Line | Cancer Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| HeLa | Cervical Cancer | Significantly inhibited cell migration and invasion. iiarjournals.org | Inhibition of NF-κB, MMP-2, and MMP-9 signaling. iiarjournals.org |

| GBM 8401 | Glioblastoma | Markedly suppressed cell migration and invasion. iiarjournals.org | Inhibition of PI3K/Akt and NF-κB signaling pathways. iiarjournals.org |

| PC-3 | Prostate Cancer | Dramatically reduced migrating and invasive cells. spandidos-publications.comnih.gov | Suppression of MMP-2 activity. spandidos-publications.comnih.gov |

| A549 | Lung Cancer | Substantially inhibited migration and invasion. ajol.info | Targeting of PI3K/AKT/mTOR signalling pathway. ajol.info |

| MDA-MB-231 | Breast Cancer | Inhibited adhesion, migration, and invasion. nih.gov | Downregulation of MMP-9, MT1-MMP, uPA; targeting NF-κB. nih.gov |

Autophagy Induction

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. While its sibling compound, bisthis compound, has been more extensively studied for its role in inducing pro-death autophagy in cancer cells, evidence suggests that this compound also possesses pro-autophagic properties. spandidos-publications.combesjournal.combesjournal.comnih.gov One study has noted that this compound has been shown to produce pro-autophagic effects against several human cancer cell lines, although the primary focus of that particular research was on apoptosis. ajol.info Detailed mechanistic studies specifically elucidating the pathways of this compound-induced autophagy are less common compared to those for its other anticancer effects.

Modulation of Cellular Adhesion Molecules (e.g., ICAM-1)

Cellular adhesion molecules are crucial for cell-cell and cell-extracellular matrix interactions, which are fundamental to cancer invasion and metastasis. This compound has been found to modulate the expression of these key proteins. Specifically, in studies involving the MDA-MB-231 human breast cancer cell line, treatment with this compound led to a reduced expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govebi.ac.ukresearchgate.net The downregulation of ICAM-1 is part of a broader mechanism of anti-invasive activity mediated by this compound, which also involves targeting the transcription factor NF-κB, known to regulate the expression of ICAM-1. nih.govebi.ac.ukresearchgate.net

Table 3: Research Findings on this compound's Modulation of ICAM-1

| Cell Line | Cancer Type | Effect on ICAM-1 | Associated Pathway |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Reduced expression of ICAM-1. nih.govebi.ac.ukresearchgate.net | Inhibition of NF-κB DNA binding activity. nih.govebi.ac.ukresearchgate.net |

Chemosensitivity Modulation

A significant challenge in cancer therapy is the development of chemoresistance. This compound has shown potential in sensitizing resistant cancer cells to conventional chemotherapeutic agents.